3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine
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Overview
Description
3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a tert-butoxyhex-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the tert-butoxyhex-2-yn-1-yl group. Common reagents used in these reactions include alkyl halides, pyridine derivatives, and tert-butyl alcohol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(1-oxo-1-phenylhex-5-yn-2-yl)carbamate: A related compound with similar structural features but different functional groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group and an alkyne moiety.
Uniqueness
3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C20H30N2O |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-[1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C20H30N2O/c1-17(23-20(2,3)4)10-5-7-14-22-15-8-6-12-19(22)18-11-9-13-21-16-18/h9,11,13,16-17,19H,6,8,10,12,14-15H2,1-4H3 |
InChI Key |
UVYNJXMISCVARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CCN1CCCCC1C2=CN=CC=C2)OC(C)(C)C |
Origin of Product |
United States |
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